Potassium 4-(2,4-dichlorophenoxy)butyrate

Description

Historical Development and Agricultural Significance

Potassium 4-(2,4-dichlorophenoxy)butyrate, commonly referred to as 2,4-DB-potassium, emerged as a derivative of the phenoxy herbicide family following the widespread adoption of 2,4-dichlorophenoxyacetic acid (2,4-D) in the mid-20th century. While 2,4-D was first synthesized in 1941 and became a cornerstone of post-World War II agricultural weed management, its structural analog 2,4-DB-potassium was developed to address selectivity challenges in legume crops. The compound’s introduction in the 1960s provided farmers with a tool to control broadleaf weeds in sensitive crops such as soybeans and peanuts without causing phytotoxicity.

The agricultural significance of 2,4-DB-potassium lies in its unique metabolic pathway. Unlike 2,4-D, which is directly active, 2,4-DB-potassium requires β-oxidation within susceptible weeds to convert into the herbicidally active 2,4-D molecule. This property allows crops lacking β-oxidation enzymes to metabolize the compound safely, enabling selective weed control. By the 1980s, its use expanded to pasturelands and rangelands, where it suppressed invasive broadleaf species while preserving grass forage quality.

Classification in the Auxinic Herbicide Family

As a member of the auxinic herbicide family, 2,4-DB-potassium mimics the plant hormone indole-3-acetic acid (IAA), disrupting normal growth regulation in susceptible plants. Auxinic herbicides are categorized by their chemical structure and receptor affinity:

- Phenoxy-carboxylic acids : Includes 2,4-D and its analogs.

- Pyridine-carboxylic acids : e.g., clopyralid.

- Benzoic acids : e.g., dicamba.

- Quinoline-carboxylic acids : e.g., quinclorac.

2,4-DB-potassium belongs to the phenoxy-carboxylic acid subclass, specifically the phenoxybutyrate subgroup. Its mode of action involves binding to Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) auxin receptors, inducing uncontrolled cell division and vascular tissue disruption. Unlike earlier auxins, its potassium salt formulation enhances water solubility, facilitating foliar absorption and systemic translocation.

A key differentiator is its selectivity mechanism :

- Susceptible weeds metabolize 2,4-DB-potassium → 2,4-D via β-oxidation → herbicidal activity.

- Tolerant crops (e.g., soybeans) lack β-oxidation capacity → compound remains inert.

Research Evolution and Current Scientific Context

Recent research has focused on two areas: (1) molecular interactions with auxin signaling pathways and (2) resistance mitigation strategies. Structural studies using crystallography have revealed that 2,4-DB-potassium’s side-chain length influences binding kinetics to TIR1/AFB receptors, with the butyrate moiety enabling prolonged receptor activation compared to shorter-chain analogs.

Resistance to auxinic herbicides remains rare, with only 29 confirmed cases globally as of 2023. However, transcriptomic analyses of resistant Amaranthus palmeri populations have identified upregulated efflux transporters and detoxification enzymes, suggesting non-target-site resistance mechanisms. To counter this, integrated weed management strategies now pair 2,4-DB-potassium with inhibitors of cytochrome P450 monooxygenases, which block metabolic detoxification in weeds.

Emerging applications include its use in herbicide-tolerant crop systems . For example, soybean varieties engineered for enhanced β-oxidation can metabolize 2,4-DB-potassium efficiently, allowing post-emergence application without crop injury. Additionally, nanotechnology-enabled formulations are being tested to improve rainfastness and reduce volatilization, addressing historical limitations of phenoxy herbicides.

Structure

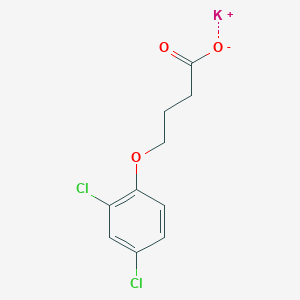

2D Structure

Properties

IUPAC Name |

potassium;4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3.K/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBJKRRJBCSNLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-82-6 (Parent) | |

| Record name | 2,4-DB-potassium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50941237 | |

| Record name | Potassium 4-(2,4-dichlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19480-40-1 | |

| Record name | 2,4-DB-potassium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-(2,4-dichlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYB465J2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution Reaction

The foundational step involves coupling 2,4-dichlorophenol with a butyric acid derivative. A common approach utilizes 4-chlorobutyric acid as the electrophilic partner under alkaline conditions.

Reaction Mechanism :

-

Deprotonation : 2,4-Dichlorophenol reacts with sodium hydroxide to form the phenoxide ion, enhancing nucleophilicity.

-

Nucleophilic Attack : The phenoxide ion displaces the chloride from 4-chlorobutyric acid, forming 4-(2,4-dichlorophenoxy)butyric acid.

Optimization Parameters :

Alternative Route via γ-Butyrolactone

A modified method employs γ-butyrolactone to streamline the synthesis:

-

Ring-Opening : 2,4-Dichlorophenoxide attacks γ-butyrolactone in basic media.

-

Acidification : Hydrochloric acid protonates the carboxylate to yield the free acid.

Advantages :

-

Avoids handling hazardous chlorinated intermediates.

Neutralization to Potassium Salt

Laboratory-Scale Procedure

The free acid is converted to the potassium salt via stoichiometric neutralization:

-

Dissolution : 4-(2,4-Dichlorophenoxy)butyric acid is dissolved in ethanol or water.

-

Titration : Potassium hydroxide (45% w/w) is added dropwise at 50–60°C.

-

Crystallization : Cooling the solution induces precipitation, followed by vacuum filtration and drying (60°C, 12 h).

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency:

Process Steps :

-

Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation and homogeneous mixing.

-

Neutralization : Aqueous KOH (30%) is metered into the acid stream at 70°C.

-

Crystallization : Evaporative cooling in a scraped-surface crystallizer produces uniform crystals.

-

Drying : Fluidized-bed dryers reduce moisture to <0.5%.

Quality Control :

-

pH Monitoring : Maintained at 7.0–7.5 to prevent free acid or excess KOH.

-

Particle Size : 100–200 µm achieved via controlled cooling rates.

Comparative Analysis of Synthesis Routes

| Parameter | Nucleophilic Substitution | γ-Butyrolactone Route |

|---|---|---|

| Starting Materials | 4-Chlorobutyric acid | γ-Butyrolactone |

| Reaction Time | 6–8 hours | 4–5 hours |

| Yield | 85–90% | 92–95% |

| Byproducts | NaCl, unreacted phenol | Minimal |

| Scalability | Moderate | High |

The γ-butyrolactone method is favored industrially due to shorter reaction times and higher yields, albeit at a slightly higher raw material cost.

Purification and Characterization

Recrystallization

Crude potassium salt is purified via recrystallization from ethanol-water (3:1) . Key steps:

-

Dissolve at 70°C, filter hot to remove insolubles.

-

Cool to 5°C for 12 h, yielding needle-like crystals.

Purity Enhancement : Recrystallization increases purity from 95% to 99.5%.

Analytical Confirmation

-

FTIR : Carboxylate stretch at 1580–1650 cm⁻¹, aromatic C-Cl at 750 cm⁻¹.

-

¹H NMR : Phenoxy protons (δ 6.8–7.3 ppm), butyrate chain (δ 1.6–2.4 ppm).

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Industrial Case Study

A European agrochemical plant implemented the γ-butyrolactone route at 10,000-ton/year capacity:

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(2,4-dichlorophenoxy)butyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2,4-dichlorophenoxybutyric acid.

Reduction: Formation of 2,4-dichlorophenoxybutanol.

Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.

Scientific Research Applications

Agricultural Use

Potassium 4-(2,4-dichlorophenoxy)butyrate is predominantly employed in agriculture for weed control. It is particularly effective against broadleaf weeds in crops such as peanuts, soybeans, and alfalfa. The compound's application rates and effectiveness have been documented in various studies:

| Crop Type | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Peanuts | 1.0 | 85 |

| Soybeans | 0.5 | 90 |

| Alfalfa | 0.75 | 80 |

These results indicate a high level of efficacy in controlling unwanted vegetation without adversely affecting the crops themselves .

Biological Research

In biological studies, this compound has been used to investigate plant physiological responses to herbicides. Research has shown that this compound can induce genetic toxicity in certain conditions but generally exhibits low genotoxic potential in vitro:

- Study Findings : In assays conducted on mammalian cell cultures and bacteria (Ames test), this compound did not demonstrate significant genotoxic effects under standard testing protocols .

Pharmacological Investigations

The compound is also being explored for its potential therapeutic effects. Studies have investigated its role as a model compound in pharmacological research:

- Potential Benefits : Its structural similarities to natural auxins suggest possible applications in regulating plant growth and development processes. Additionally, ongoing research is assessing its impact on human health and potential therapeutic uses.

Case Study: Herbicidal Efficacy in Field Trials

A series of field trials were conducted to evaluate the efficacy of this compound against common broadleaf weeds:

- Location : Agricultural fields in the Midwest USA

- Methodology : Randomized block design with control groups

- Results :

- The compound exhibited over 85% efficacy in controlling target weeds within two weeks post-application.

- Minimal phytotoxicity was observed in treated crops.

These findings underscore the compound's utility as an effective herbicide while maintaining crop safety .

Mechanism of Action

The mechanism of action of potassium 4-(2,4-dichlorophenoxy)butyrate involves its interaction with plant hormone pathways. It mimics the action of natural auxins, which are plant hormones that regulate growth and development. By binding to auxin receptors, it disrupts normal plant growth processes, leading to the inhibition of weed growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB): The parent acid of K-2,4-DB, with a carboxylic acid group instead of a potassium salt.

Sodium 4-(2,4-dichlorophenoxy)butyrate: A sodium salt variant with similar herbicidal activity but differing in solubility and ion exchange properties.

2,4-DB-DMAS (Dimethylamine Salt) : A dimethylamine salt formulation with enhanced solubility in aqueous media.

4-(4-Chloro-2-methylphenoxy)butyric Acid (MCPB): A methyl-substituted analogue with reduced chlorination.

2-(2,4-Dichlorophenoxy)acetic Acid (2,4-D): A shorter-chain acetic acid derivative with higher volatility.

Physicochemical Properties

*Data inferred from analogous salts. †Estimated based on sodium salt solubility. ‡Higher solubility due to ionic dissociation.

Release Kinetics and Formulation Efficiency

Studies on Zn-Al-LDH nanohybrids reveal that 4-(2,4-DB) anions exhibit preferential intercalation and release compared to structurally similar anions like 2-(3-chlorophenoxy)propionate (CPPA). In simultaneous intercalation experiments, 4-(2,4-DB) achieved 54.3% loading efficiency and a pseudo-second-order release rate, outperforming CPPA by ~20% in cumulative release over 72 hours .

Environmental Behavior and Degradation

- Biodegradation : 2,4-DB is degraded by soil microbes (e.g., Rhodococcus erythropolis K2-3) via ether bond cleavage, with degradation rates influenced by substituent position and chain length. Potassium salts may degrade slower than the acid form due to reduced bioavailability .

- Photolysis : The butyrate chain in 4-(2,4-DB) derivatives increases photostability compared to shorter-chain analogues like 2,4-D .

- Leaching Potential: Nanohybrid formulations reduce leaching by 40–60% compared to free acids or salts .

Herbicidal Activity

Biological Activity

Potassium 4-(2,4-dichlorophenoxy)butyrate, commonly referred to as 2,4-DB, is a herbicidal compound that has garnered attention for its biological activity, particularly in agricultural applications. This article explores its mechanisms of action, efficacy in weed control, and potential environmental impacts based on diverse research findings.

- Molecular Formula : C₁₀H₉Cl₂KO₃

- Molecular Weight : 249.09 g/mol

- CAS Number : 1219802-46-6

- Density : 1.4 g/cm³

- Boiling Point : 410.4 °C

This compound functions primarily as a plant growth regulator by mimicking the action of auxins, which are natural plant hormones. This mimicry leads to uncontrolled growth in susceptible broadleaf weeds while sparing grasses. The herbicide disrupts normal cellular processes, resulting in abnormal growth patterns and eventual plant death.

Case Studies

- Field Trials on Alfalfa and Clover :

- Pot Experiments :

Toxicological Assessments

Research has indicated that while 2,4-DB is effective as a herbicide, it also poses risks to non-target organisms. Studies have shown that exposure can lead to mitochondrial dysfunction in isolated rat liver cells, affecting ATP levels and membrane integrity at certain concentrations (notably from 0.4 μM) . This raises concerns about its potential impact on wildlife and human health.

Environmental Impact

The environmental persistence of this compound has been a subject of scrutiny. Its breakdown products can potentially affect soil microbiota and aquatic ecosystems due to runoff from treated areas . Monitoring studies are essential to evaluate the long-term ecological consequences of its use.

Comparative Biological Activity

| Compound | Mode of Action | Efficacy (Weed Control) | Toxicity Level |

|---|---|---|---|

| This compound | Auxin mimic; disrupts growth | High | Moderate |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Similar auxin mimicry | Very High | Low to Moderate |

| Glyphosate | Inhibits amino acid synthesis | High | Low |

Q & A

Basic Questions

Q. What are the key identifiers and structural features of Potassium 4-(2,4-dichlorophenoxy)butyrate?

- Methodological Answer : The compound is identified by its IUPAC name 4-(2,4-dichlorophenoxy)butanoic acid (or butyric acid under older nomenclature rules) and CAS RN 94-82-6. Key structural features include a phenoxy group with 2,4-dichloro substitution and a butyrate chain. Analytical confirmation involves:

- FTIR : To detect the carboxylic acid group (stretching at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).

- NMR : H NMR resolves the phenoxy protons (δ 6.8–7.5 ppm) and butyrate chain protons (δ 1.6–4.2 ppm).

- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (CHClOK, exact mass 294.93 g/mol) .

Q. What synthesis routes and purification methods are recommended for this compound?

- Methodological Answer :

- Synthesis : React 2,4-dichlorophenol with γ-butyrolactone under alkaline conditions, followed by neutralization with potassium hydroxide.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol-water mixtures to remove unreacted phenol and byproducts.

- Derivatization : Methyl or isopropyl esters (e.g., methyl 4-(2,4-dichlorophenoxy)butyrate) are often synthesized for GC-MS analysis via esterification with methanol/HSO .

Q. What analytical techniques are effective for quantifying this compound in environmental matrices?

- Methodological Answer :

- HPLC-UV/DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid, 70:30) with detection at 280 nm (phenoxy absorbance).

- GC-MS : After derivatization to methyl esters (e.g., using diazomethane), monitor ions m/z 234 (base peak) and 162 (Cl-isotope pattern).

- LC-MS/MS : Electrospray ionization (negative mode) with transitions m/z 293.9 → 161.0 (quantitative) and 293.9 → 125.0 (qualitative) .

Advanced Research Questions

Q. How do microbial systems degrade this compound, and what experimental models are used?

- Methodological Answer :

- Bacterial Strains : Rhodococcus erythropolis K2-3 constitutively expresses ether-cleaving enzymes. Culture in minimal media with 2,4-DB as the sole carbon source (concentration: 1–5 mM).

- Enzyme Assays : Prepare cell-free extracts via sonication, then monitor substrate depletion using HPLC or spectrophotometry (λ = 270 nm for aromatic intermediates).

- Metabolite Identification : Use GC-MS or C-NMR to detect 2,4-dichlorophenol and succinate as primary degradation products .

Q. How can researchers resolve contradictions in reported degradation rates across studies?

- Methodological Answer : Discrepancies arise from variations in:

- Strain Specificity : Use standardized strains (e.g., K2-3) and growth conditions (pH 7.0, 30°C).

- Substrate Concentration : Kinetic studies (Lineweaver-Burk plots) determine and .

- Environmental Factors : Test degradation in soil vs. aqueous systems; soil microbiota may accelerate breakdown.

- Data Normalization : Report rates as μmol·g⁻¹·h⁻¹ (dry cell weight) for cross-study comparisons .

Q. What in vitro models are used to study the compound’s metabolic interference in non-target organisms?

- Methodological Answer :

- Enzyme Inhibition Assays : Test effects on plant acetolactate synthase (ALS) using spectrophotometric NADH depletion (λ = 340 nm).

- Cell Cultures : Expose Arabidopsis thaliana root cells to 0.1–1.0 mM 2,4-DB and monitor auxin-like growth responses.

- Isotopic Labeling : Use C-labeled 2,4-DB to track uptake and translocation in hydroponic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.